1-(7-Methyl-2H-chromen-3-YL)ethan-1-one 1-(7-Methyl-2H-chromen-3-YL)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16273217
InChI: InChI=1S/C12H12O2/c1-8-3-4-10-6-11(9(2)13)7-14-12(10)5-8/h3-6H,7H2,1-2H3
SMILES:
Molecular Formula: C12H12O2
Molecular Weight: 188.22 g/mol

1-(7-Methyl-2H-chromen-3-YL)ethan-1-one

CAS No.:

Cat. No.: VC16273217

Molecular Formula: C12H12O2

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

1-(7-Methyl-2H-chromen-3-YL)ethan-1-one -

Specification

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
IUPAC Name 1-(7-methyl-2H-chromen-3-yl)ethanone
Standard InChI InChI=1S/C12H12O2/c1-8-3-4-10-6-11(9(2)13)7-14-12(10)5-8/h3-6H,7H2,1-2H3
Standard InChI Key UTDXUUPAKXABQF-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)C=C(CO2)C(=O)C

Introduction

Chemical Structure and Nomenclature

1-(7-Methyl-2H-chromen-3-yl)ethan-1-one belongs to the 2H-chromene family, characterized by a benzopyran core with a ketone functional group at position 3 and a methyl substituent at position 7 (Figure 1). Its IUPAC name derives from this substitution pattern: the chromen ring system is numbered such that the oxygen atom occupies position 1, with the methyl group at position 7 and the acetyl group at position 3.

Molecular Formula: C₁₂H₁₂O₂
Molecular Weight: 188.22 g/mol (calculated from)
Theoretical Properties:

  • LogP: ~2.1 (estimated using fragment-based methods)

  • Hydrogen Bond Donors/Acceptors: 0/2

Synthesis and Reaction Pathways

Knoevenagel Condensation

The synthesis of 3-acetylchromene derivatives typically involves Knoevenagel condensation, as demonstrated for analogous compounds like 3-acetyl-7-hydroxy-2H-chromen-2-one . For 1-(7-methyl-2H-chromen-3-yl)ethan-1-one, a plausible route involves:

  • Starting Materials: 7-methyl-2H-chromen-3-carbaldehyde and ethyl acetoacetate.

  • Catalysis: Piperidine or acetic acid in ethanol under reflux .

  • Mechanism: Base-catalyzed aldol condensation followed by cyclization (Scheme 1).

Yield Optimization: Adjusting stoichiometry and reaction time (8–12 hours) may improve yields beyond the 46% reported for similar hydrazone derivatives .

Alternative Routes

  • Claisen-Schmidt Condensation: Between 7-methyl-2H-chromen-3-carbaldehyde and acetone under acidic conditions.

  • Friedel-Crafts Acylation: Direct acetylation of 7-methyl-2H-chromene using acetyl chloride and Lewis catalysts (e.g., AlCl₃).

Physicochemical Characterization

Spectroscopic Data (Predicted)

Infrared (IR) Spectroscopy:

  • C=O Stretch: 1705–1715 cm⁻¹ (acetyl group)

  • C-O-C Stretch: 1240–1260 cm⁻¹ (chromen oxygen)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃):

    • δ 2.45 (s, 3H, CH₃CO)

    • δ 2.35 (s, 3H, C7-CH₃)

    • δ 6.85–7.25 (m, 3H, aromatic protons)

  • ¹³C NMR:

    • δ 199.5 (C=O)

    • δ 154.2 (C2), 125.6–130.8 (aromatic carbons)

Mass Spectrometry:

  • Molecular Ion Peak: m/z 188.1 [M]⁺

  • Fragmentation: Loss of CO (m/z 160.1) and methyl groups (m/z 145.1)

Biological Activities and Hypothetical Applications

Antimicrobial Properties

Methyl and acetyl substituents are associated with enhanced antibacterial activity. For example, 7-hydroxy analogs demonstrate MIC values of 32 µg/mL against Staphylococcus aureus . The absence of a hydroxyl group in 1-(7-methyl-2H-chromen-3-yl)ethan-1-one may reduce polarity, potentially improving bioavailability.

Challenges and Future Directions

Research Gaps

  • Synthetic Scalability: Current methods for related compounds yield ≤50%, necessitating optimization .

  • Biological Screening: No published data exist for this specific compound.

  • Structural Modifications: Exploring substituents at positions 5 and 8 could modulate activity.

Recommended Studies

  • In Vitro Assays: Screen against NCI-60 cancer cell lines and ESKAPE pathogens.

  • Computational Modeling: Molecular docking to predict interactions with EGFR or DNA gyrase.

  • Derivatization: Synthesize hydrazone or sulfonamide derivatives to enhance solubility.

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